
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine
Übersicht
Beschreibung
“2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The reaction yields can be as high as 94% .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Oxadiazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the oxadiazole ring in the molecular structure can contribute to the inhibition of cancer cell growth and proliferation. Studies have shown that certain oxadiazole compounds exhibit promising activity against various cancer cell lines, including breast cancer and leukemia cells . The ethyl group and morpholine moiety in 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine may further enhance its interaction with biological targets, potentially leading to improved anticancer efficacy.
Anticonvulsant Activity
The oxadiazole nucleus is known to possess anticonvulsant properties. Compounds containing this ring system have been evaluated for their ability to prevent or reduce the frequency of seizures . The morpholine ring, when attached to the oxadiazole, could potentially modulate the compound’s pharmacokinetic properties, making it a candidate for the development of new anticonvulsant medications.
Anti-Inflammatory and Analgesic Effects
Oxadiazoles have been identified as having significant anti-inflammatory and analgesic activities. These compounds can be designed to target specific inflammatory pathways, offering a potential therapeutic strategy for treating pain and inflammation-related disorders . The structural features of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine could be optimized to maximize these effects.
Antidiabetic Potential
Research has indicated that oxadiazole derivatives can act as antidiabetic agents by modulating blood glucose levels. They may exert their effects by influencing insulin secretion or insulin sensitivity . The unique combination of the oxadiazole ring and morpholine in the compound could lead to novel mechanisms of action in diabetes management.
Antimicrobial Properties
The oxadiazole core is associated with a broad spectrum of antimicrobial properties, effective against various bacteria and fungi . This makes it a valuable scaffold for the development of new antibiotics and antifungal agents. The addition of the morpholine group to the oxadiazole ring in 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine might enhance its solubility and bioavailability, which are crucial factors for antimicrobial efficacy.
High-Energy Materials
Due to their high nitrogen content, oxadiazoles are explored as high-energy materials. They can serve as energetic cores in the design of propellants and explosives . The ethyl substitution on the oxadiazole ring of the compound being analyzed could influence its energy release properties, making it of interest for research in material science.
Wirkmechanismus
While the specific mechanism of action for “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine” is not mentioned in the retrieved papers, oxadiazoles in general have been found to exhibit a variety of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and more . They interact with various enzymes and proteins that contribute to cell proliferation .
Zukünftige Richtungen
Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, have shown promising results in various fields such as medicinal chemistry and material science . Future research could focus on exploring their potential in other applications, improving their synthesis methods, and studying their mechanisms of action in more detail.
Eigenschaften
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-5-9-3-4-12-6/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGOQVMKNGIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



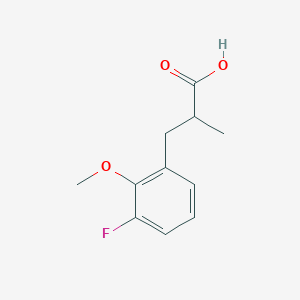
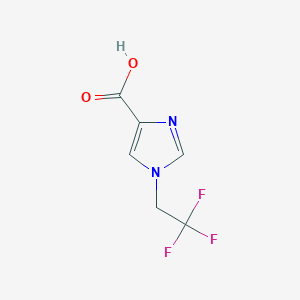
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)

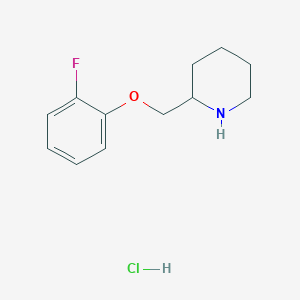

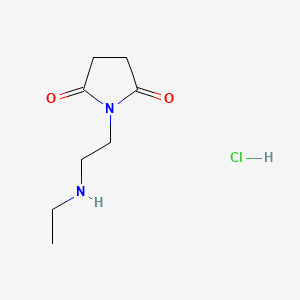

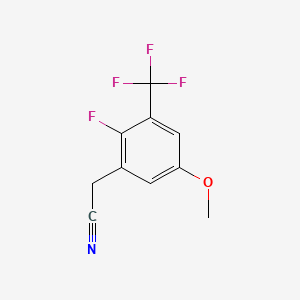
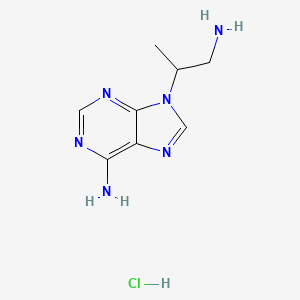
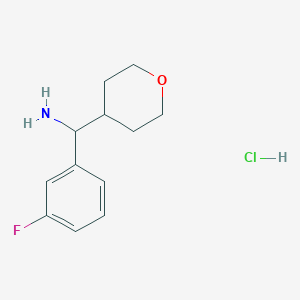

![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)